

Unlocking Antifungal Potential: A Comparative Analysis of Pyridazine Derivatives

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Compound of Interest

Compound Name: 3-Chloro-6-phenoxy pyridazine

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For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a critical endeavor. Pyridazine derivatives have emerged as a promising class of compounds exhibiting significant antifungal activity. This guide provides a comparative analysis of the antifungal performance of various pyridazine derivatives, supported by experimental data, detailed methodologies, and insights into their mechanisms of action.

This publication synthesizes data from multiple studies to offer a comprehensive overview of the structure-activity relationships and antifungal efficacy of this important heterocyclic scaffold.

Comparative Antifungal Activity of Pyridazine Derivatives

The antifungal efficacy of pyridazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative pyridazine derivatives against various fungal pathogens, offering a clear comparison of their potency.

Derivative	Fungal Strain	MIC (µg/mL)	Reference Compound	MIC (µg/mL)
Imidazo[1,2-b]pyridazine Series				
Compound 4a	Alternaria alternata	3.13	Hymexazol	80.0
Compound 4c	Pyricularia oryzae	1.56	Hymexazol	40.0
Compound 4d	Cornu curvalaria	0.78	Hymexazol	20.0
Compound 4l	Alternaria brassicae	6.25	Hymexazol	>100
Compound 4r	Fusarium solani	12.5	Hymexazol	>100
Pyrazolo[3,4-c]pyridazine Series				
Compound 4c	Candida albicans	125	Fluconazole	62.5
Compound 4d	Candida albicans	125	Fluconazole	62.5
Pyridazin-3(2H)-one Series				
Compound 8g	Candida albicans	16	-	-
Compound 8a	Candida albicans	32	-	-
Compound 8j	Candida albicans	32	-	-

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Pyridazine Derivatives.[\[1\]](#)[\[2\]](#)

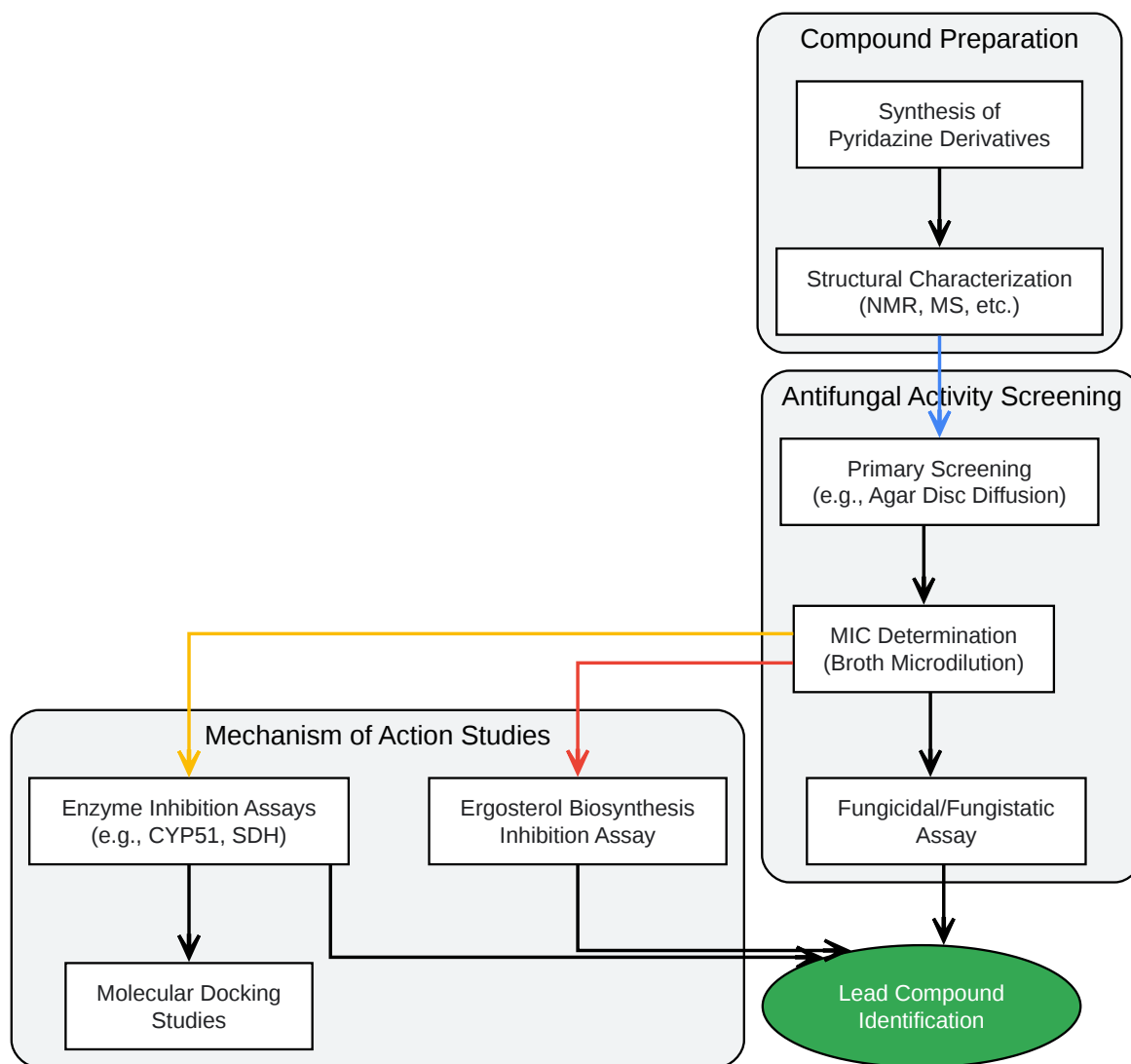
Insights into the Mechanism of Action

Current research suggests that many pyridazine derivatives exert their antifungal effects through mechanisms similar to those of widely used azole antifungals. The primary target is often the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Molecular docking studies have further supported this hypothesis, showing that pyridazine derivatives can fit into the active site of lanosterol 14 α -demethylase, indicating a potential for inhibition.

Another potential target for some pyridazine derivatives is succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production in fungi.

Below is a diagram illustrating the ergosterol biosynthesis pathway, a key target for many pyridazine derivatives.



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References

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- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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